Mechanistic Specificity: Selective GAPDH Inhibition vs. Off-Target MAO-B Activity
Omigapil maleate is a structural analog of R-(-)-deprenyl but has been engineered to eliminate the off-target inhibition of monoamine oxidase B (MAO-B), a key source of adverse effects and confounding pharmacology. While R-(-)-deprenyl acts as both a GAPDH S-nitrosylation inhibitor and a potent MAO-B inhibitor, omigapil maleate selectively targets the GAPDH-Siah1 pathway without affecting MAO-B enzymatic activity [1].
| Evidence Dimension | MAO-B enzyme inhibition |
|---|---|
| Target Compound Data | No inhibition of MAO-B |
| Comparator Or Baseline | R-(-)-deprenyl: Potent MAO-B inhibitor |
| Quantified Difference | Qualitative: Complete loss of MAO-B activity |
| Conditions | In vitro enzymatic assay |
Why This Matters
This differentiation is critical for research where confounding neurochemical effects of MAO-B inhibition (e.g., altered dopamine metabolism) are undesirable, providing a cleaner tool for studying GAPDH-mediated apoptosis.
- [1] Hara MR, Thomas B, Cascio MB, et al. Neuroprotection by pharmacologic blockade of the GAPDH death cascade. Proc Natl Acad Sci U S A. 2006;103(10):3887-3889. View Source
